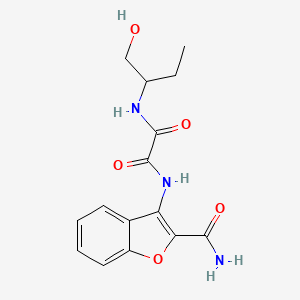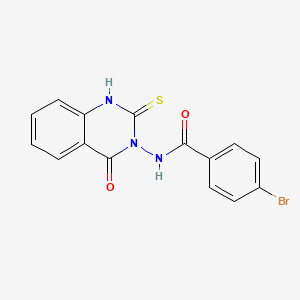![molecular formula C12H10ClN3O3 B2789164 6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1351772-80-9](/img/structure/B2789164.png)
6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For triazoles, the presence of the triazole ring can often be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, thanks to the presence of the triazole ring. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Triazoles are generally stable compounds that are resistant to oxidation and reduction. They are also typically soluble in common organic solvents .科学的研究の応用
Antimicrobial Activity
Triazole compounds, including the one , have been found to exhibit antimicrobial properties . They are capable of forming a variety of non-covalent bonds with enzymes and receptors, which can lead to broad-spectrum biological activities . For example, some triazole derivatives have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Activity
Triazole compounds are also known for their antifungal properties. Commercially available triazole-containing drugs such as fluconazole and voriconazole are commonly used antifungals . These compounds have been effective in treating a variety of fungal infections .
Anticancer Activity
Triazole compounds have shown potential in the field of cancer research. Some derivatives have been found to exhibit anticancer activities . For example, letrozole, anastrozole, and vorozole are triazole-based drugs that have been effective as anticancer drugs .
Antiviral Activity
Triazole compounds have also been used in the development of antiviral drugs. For instance, ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Anticonvulsant Activity
Some 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives, which are similar to the compound , have been evaluated for their anticonvulsant activity against MES-induced seizures .
Anti-Inflammatory and Analgesic Activity
Triazole compounds have been found to exhibit anti-inflammatory and analgesic activities . They can interact with a variety of enzymes and receptors in the biological system, which can lead to these therapeutic effects .
Antidepressant Activity
Triazole compounds such as trazodone and nefazodone have been used as antidepressants . These compounds can interact with certain receptors in the brain, which can help alleviate symptoms of depression .
Antihypertensive Activity
Triazole compounds have also been used in the treatment of high blood pressure. For example, trapidil is a triazole-based drug that has been used as an antihypertensive .
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through electrophilic substitution . This is a common interaction mode for aromatic compounds, which this compound is a part of.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some triazoles are used as pharmaceuticals and are generally safe for human use under prescribed conditions, others may be hazardous. It’s important to handle all chemicals with appropriate safety precautions .
将来の方向性
特性
IUPAC Name |
6-(4-chlorophenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c13-8-3-1-7(2-4-8)10-5-16-9(6-19-10)11(12(17)18)14-15-16/h1-4,10H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPZKYUIKILOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2789081.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2789082.png)

![(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2789087.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2789088.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2789090.png)
![7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789091.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2789095.png)


![ethyl 3-carbamoyl-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2789100.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2789101.png)
![N-(3-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2789104.png)